Tin(II) tartrate hydrate

Radiopharmaceuticals Diagnostic Imaging Kit Formulation

Specify Tin(II) tartrate hydrate (CAS 815-85-0, ≥95%) for ligand-stabilized Sn(II) in radiopharmaceutical kits, PET catalysis, and electroplating. The tartrate ligand prevents Sn(OH)₂ precipitation and ensures >90% labeling yield. Ideal for applications requiring high purity and oxidation resistance.

Molecular Formula C4H4O6Sn
Molecular Weight 266.78 g/mol
CAS No. 815-85-0
Cat. No. B1213152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(II) tartrate hydrate
CAS815-85-0
Synonyms(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt
aluminum tartrate
ammonium tartrate
calcium tartrate
calcium tartrate tetrahydrate
Mn(III) tartrate
potassium tartrate
seignette salt
sodium ammonium tartrate
sodium potassium tartrate
sodium tartrate
stannous tartrate
tartaric acid
tartaric acid, ((R*,R*)-(+-))-isomer
tartaric acid, (R*,S*)-isomer
tartaric acid, (R-(R*,R*))-isomer
tartaric acid, (S-(R*,R*))-isomer
tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer
tartaric acid, calcium salt, (R-R*,R*)-isomer
tartaric acid, monoammonium salt, (R-(R*,R*))-isomer
tartrate
Molecular FormulaC4H4O6Sn
Molecular Weight266.78 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]
InChIInChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1
InChIKeyYXTDAZMTQFUZHK-ZVGUSBNCSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin(II) Tartrate Hydrate (CAS 815-85-0): Chemical Identity and Industrial Role


Tin(II) tartrate hydrate (CAS 815-85-0), also designated stannous tartrate, is a coordination complex in which a central Sn²⁺ ion is chelated by tartrate ligands (C₄H₄O₆²⁻), yielding an empirical formula of C₄H₄O₆Sn·xH₂O and a molecular weight of approximately 266.78 g/mol (anhydrous basis) [1]. This compound appears as an off-white, air-sensitive powder that is only slightly soluble in water but readily dissolves in dilute HCl [1]. As a member of the stannous (Sn²⁺) carboxylate family, it functions as both a mild reducing agent and a Lewis acid catalyst, with established industrial roles in textile dyeing/printing and as a precursor in select pharmaceutical formulations .

Tin(II) Tartrate Hydrate: Why Alternative Stannous Salts Cannot Be Directly Substituted


While numerous stannous salts (e.g., SnCl₂, SnSO₄, SnC₂O₄) provide a source of Sn²⁺ ions, their substitution for tin(II) tartrate is non-trivial due to profound differences in aqueous speciation, electrochemical behavior, and ligand-specific stabilization. The tartrate ligand forms distinct, well-defined anionic complexes such as [Sn(C₄H₂O₆)₂]²⁻ in alkaline media, which prevents the rapid precipitation of Sn(OH)₂ or SnO that plagues simpler inorganic salts [1]. This ligand-specific chelation not only dictates solubility and redox potential but also confers a unique nucleation mechanism during electrodeposition—specifically, an instantaneous three-dimensional nucleation process under diffusion control—which is not replicated by sulfate, chloride, or citrate systems [2][3]. Consequently, selecting a tin source based solely on tin content, without accounting for the tartrate ligand's influence on coordination chemistry and process kinetics, will yield irreproducible results in both analytical and synthetic applications.

Tin(II) Tartrate Hydrate: Comparative Performance Data for Scientific Procurement Decisions


Radiopharmaceutical Reducing Agent Efficiency: Tin(II) Tartrate vs. Tin(II) Chloride in ⁹⁹ᵐTc Labeling

In the formulation of ⁹⁹ᵐTc-labeled hypoxia imaging agents (HL91), tin(II) tartrate hydrate demonstrates high reducing efficiency for pertechnetate (⁹⁹ᵐTcO₄⁻) to enable stable complexation. Under optimized pH conditions of 7–9, a stannous tartrate loading of just 5–30 μg is sufficient to achieve a radiochemical labeling yield exceeding 90% [1]. This is a distinct operational advantage over stannous chloride, which is more prone to oxidation and hydrolysis in aqueous kit formulations, often requiring higher stabilizer concentrations to maintain Sn(II) availability .

Radiopharmaceuticals Diagnostic Imaging Kit Formulation

Polycondensation Catalysis: Catalytic Activity of Tin(II) Tartrate vs. Antimony Trioxide

In the production of polyester (e.g., PET), tin(II) tartrate is disclosed as a preferred inorganic stannous compound that exhibits catalytic activity equal to or higher than that of conventional antimony-based catalysts (e.g., Sb₂O₃) [1]. The use of stannous tartrate, at a low concentration range of 10–200 ppm relative to the polymer, not only maintains high polycondensation reaction rates but also demonstrably reduces acetaldehyde generation and improves the thermal stability and color (lower b* value) of the final polymer [1].

Polyester Synthesis Polycondensation Catalyst

Electrodeposition Nucleation Kinetics: Tartrate Baths vs. Sulfate/Gluconate Systems

Electrochemical analysis of tin deposition from tartrate-containing solutions reveals a distinct instantaneous 3D nucleation mechanism under diffusion control at short times (t < tₘₐₓ), which transitions to a secondary process at longer times [1][2]. The diffusion coefficient of tin ions in tartrate media is comparable to those in sulfate, sulfate-gluconate, and chloride-citrate solutions [2]. However, the specific speciation of the tartrate complex (compared to free Sn²⁺ in simple sulfate baths) suppresses hydrogen evolution side reactions and provides a more uniform nucleation density, which is critical for achieving smooth, dense tin deposits [1].

Electroplating Nucleation Mechanism Tin Coatings

Thermodynamic Stability of Tin(II)-Tartrate Complexes vs. Citrate and Malate

Potentiometric and Mössbauer spectroscopic studies have quantified the stability of various Sn²⁺-hydroxocarboxylate species in aqueous NaCl and NaNO₃ media [1]. The stability constants for binary and ternary Sn²⁺-tartrate-chloride complexes have been determined, and the sequestering ability (pL₀.₅) of tartrate toward Sn²⁺ was assessed. At I = 0.15 mol dm⁻³ (NaCl), the overall stability constant (log β) for the [Sn₂(OH)₂L₂]⁰ species is reported as 10.15, whereas the corresponding citrate complex exhibits a log β of 11.28, indicating citrate forms a slightly more stable binuclear complex [1]. Conversely, tartrate forms a more stable mixed Sn₂(OH)₂LCl species (log β = 10.69) compared to citrate (log β = 8.78) in the same ionic medium [1].

Speciation Analysis Stability Constants Aqueous Chemistry

Polarographic Redox Behavior: Stannous Tartrate Complex vs. Free Sn²⁺

The polarographic characteristics of the stannous tartrate complex in sodium potassium tartrate medium (0.5 M) reveal well-defined, reversible cathodic and anodic waves with equal diffusion currents, indicating a clean Sn²⁺/Sn(0) redox couple stabilized by the ligand [1]. The diffusion current is directly proportional to tin concentration over a wide range. This contrasts with the irreversible and poorly defined waves often observed for stannous chloride in simple chloride or perchlorate supporting electrolytes, which are complicated by hydrolysis and air oxidation [1]. The half-wave potential (E₁/₂) for the reduction of the stannous tartrate complex to metallic tin is approximately -0.45 V vs. SCE, while the oxidation wave to stannic appears near -0.15 V [1].

Analytical Chemistry Polarography Redox Potential

Procurement-Ready Applications for Tin(II) Tartrate Hydrate


Formulation of ⁹⁹ᵐTc Radiopharmaceutical Cold Kits for Diagnostic Imaging

Tin(II) tartrate hydrate is the reducing agent of choice in lyophilized kits for labeling hypoxia markers (e.g., ⁹⁹ᵐTc-HL91) and other radiopharmaceuticals. The quantitative evidence (Section 3, Evidence Item 1) confirms that just 5–30 μg of stannous tartrate at pH 7–9 reliably achieves >90% labeling yield [1]. Procurement of high-purity (≥95%) stannous tartrate is critical here because trace metal contaminants (e.g., Fe³⁺, Cu²⁺) can interfere with pertechnetate reduction and alter biodistribution. The ligand-stabilized Sn(II) state in the tartrate complex provides superior resistance to air oxidation during kit preparation and long-term frozen storage (3–6 months) compared to stannous chloride [1].

Heavy-Metal-Free Catalyst for Food-Grade Polyester (PET) Synthesis

As detailed in Section 3, Evidence Item 2, tin(II) tartrate is disclosed in patent literature as a viable replacement for antimony trioxide (Sb₂O₃) in polycondensation catalysis [2]. The compound, at loadings as low as 10–200 ppm, catalyzes esterification and polycondensation while generating significantly less acetaldehyde (AA) and reducing polymer discoloration [2]. For procurement, this translates to selecting stannous tartrate over antimony catalysts for applications requiring low heavy-metal migration (e.g., water bottles, food trays) or where Sb₂O₃ residues cause undesirable grey hues in the final polymer.

Cyanide-Free Electrolyte Component for Precision Tin and Tin-Alloy Plating

Based on the nucleation kinetics data in Section 3, Evidence Item 3, tin(II) tartrate or tartrate-containing baths enable an instantaneous 3D nucleation mechanism that yields fine-grained, dense tin deposits [3][4]. Procurement teams should specify stannous tartrate over generic stannous sulfate for electroplating solutions where high throwing power and uniform coverage on complex geometries (e.g., semiconductor lead frames, connectors) are required. The tartrate ligand also suppresses the hydrogen evolution side reaction, improving cathodic current efficiency.

Analytical Standard for Polarographic or Amperometric Tin Quantification

The reversible redox behavior of the stannous tartrate complex documented in Section 3, Evidence Item 5 makes it an ideal standard for polarographic or amperometric analysis of tin [5]. Laboratories performing trace tin analysis in alloys or environmental samples should procure stannous tartrate as a primary standard for calibrating stripping voltammetry or for use in amperometric titrations with cupric ion [5]. This avoids the irreproducibility associated with stannous chloride solutions, which are prone to hydrolysis and oxygen sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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